
Amonafid-N-Oxid
Übersicht
Beschreibung
Amonafide N-Oxide is an imide derivative of naphthalic acid . It belongs to a novel family of chemotherapeutic drugs called Naphthalimides . It is a potential topoisomerase inhibitor and DNA intercalator . It has been developed as an anti-cancer therapy .
Synthesis Analysis
The synthesis of N-oxides involves the oxidation of tertiary nitrogen compounds . Sodium percarbonate is an ideal and efficient oxygen source for this oxidation . The reaction yields N-oxides in excellent yields in the presence of various rhenium-based catalysts under mild reaction conditions .
Molecular Structure Analysis
The molecular formula of Amonafide N-Oxide is C16H17N3O3 . Its average mass is 299.324 Da and its monoisotopic mass is 299.126984 Da .
Chemical Reactions Analysis
Amonafide N-Oxide, as an amine oxide, is a product of an exothermic, second-order reaction between tertiary amines and hydrogen peroxide . The nature of the tertiary amine in amine oxides may be aliphatic, aromatic, heterocyclic, alicyclic, or a combination thereof .
Wissenschaftliche Forschungsanwendungen
Krebsbehandlungsforschung
Amonafid-N-Oxid: wurde auf sein potenzielles Einsatzgebiet bei der Behandlung verschiedener Krebsarten untersucht, darunter Brust-, Eierstock- und Prostatakrebs . Als DNA-Interkalationsmittel und Topoisomerase-II-Inhibitor stört es die DNA-Replikations- und Transkriptionsprozesse, die für die Proliferation von Krebszellen entscheidend sind. Dies macht es zu einer wertvollen Verbindung für die Entwicklung neuer Chemotherapiestrategien.
Pharmakologische Studien
In der Pharmakologie spielt This compound eine Rolle als Prodrug oder aktiver pharmazeutischer Wirkstoff . Sein Wirkmechanismus beinhaltet die Interkalation in DNA, die die Funktion der Topoisomerase II stört und zu Apoptose in malignen Zellen führt. Diese Eigenschaft wird ausgiebig untersucht, um die Wirkstoffzielfindung und die Zytotoxizität in soliden Tumoren und akuter myeloischer Leukämie (AML) zu verstehen und zu verbessern .
Anwendungen in der Umweltwissenschaft
This compound: könnte Auswirkungen auf die Umweltwissenschaft haben, insbesondere auf die Untersuchung des Stickstoffkreislaufs in Aquifersystemen . Die Umwandlung der Verbindung und die Wechselwirkung mit anderen Stickstoffspezies können für das Verständnis der Sanierung von mit N-Oxiden kontaminierten Grundwasserleitern entscheidend sein.
Materialwissenschaften
In den Materialwissenschaften könnte This compound aufgrund seiner Eigenschaften bei der Entwicklung neuer Materialien untersucht werden . Obwohl spezifische Anwendungen in diesem Bereich nicht gut dokumentiert sind, könnte die chemische Struktur der Verbindung Einblicke in die Gestaltung neuer Materialien mit einzigartigen elektrischen oder optischen Eigenschaften liefern.
Analytische Chemie
This compound: kann in der analytischen Chemie als Referenzverbindung oder Reagenz bei der Entwicklung neuer analytischer Methoden eingesetzt werden . Seine einzigartigen Eigenschaften können bei der Detektion und Quantifizierung verschiedener Analyten helfen und so zu Fortschritten in der Sensortechnologie und Diagnostik beitragen.
Industrielle Anwendungen
Obwohl es nur begrenzte Informationen über direkte industrielle Anwendungen von This compound gibt, findet die breitere Klasse der N-Oxide Anwendungen in der pharmazeutischen Herstellung . Die Synthese und Manipulation solcher Verbindungen sind entscheidend für die Schaffung grünerer Wege für die Amidherstellung, eine gängige Reaktion in der Arzneimittelsynthese.
Wirkmechanismus
Target of Action
Amonafide N-Oxide primarily targets DNA topoisomerase 2-alpha and DNA topoisomerase 2-beta . These enzymes play a crucial role in DNA replication and transcription, and their inhibition can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Mode of Action
Amonafide N-Oxide acts as a DNA intercalating agent and an inhibitor of topoisomerase II . As an intercalating agent, it inserts itself between the DNA base pairs, causing distortions in the DNA helix that can inhibit DNA replication and transcription . As a topoisomerase II inhibitor, it prevents the re-ligation step of the DNA breakage-reunion process carried out by topoisomerase II, leading to DNA double-strand breaks .
Biochemical Pathways
Its mechanism of action suggests that it disrupts dna replication and transcription, which can affect numerous downstream cellular processes .
Pharmacokinetics
Studies on amonafide suggest that it is extensively metabolized and detected in plasma and urine . The initial plasma half-life of Amonafide is approximately 2.4 minutes, the intermediate half-life is around 26.8 minutes, and the terminal half-life is about 21.7 hours .
Result of Action
The primary result of Amonafide N-Oxide’s action is the induction of cell death in rapidly dividing cells, such as cancer cells . This is due to the disruption of DNA replication and transcription caused by its intercalation into DNA and inhibition of topoisomerase II .
Action Environment
The action, efficacy, and stability of Amonafide N-Oxide can be influenced by various environmental factors. For instance, the rate of N-acetylation can affect the drug’s toxicity, with fast acetylators experiencing greater myelosuppression than slow acetylators . Additionally, the presence of specific enzymes in the tumor microenvironment can potentially affect the activation and efficacy of the drug .
Safety and Hazards
Zukünftige Richtungen
The use of nitric oxide (NO), which is related to N-oxides, is emerging as a promising approach for the treatment of antibiotic-resistant bacteria and biofilm infections . Various strategies for the design of NO-releasing materials, including the incorporation of photo-activable, charge-switchable, or bacteria-targeting groups, have been developed . This could potentially open up new avenues for the application of N-oxides like Amonafide N-Oxide in the future.
Biochemische Analyse
Biochemical Properties
Amonafide N-Oxide, like its parent compound Amonafide, is expected to interact with various enzymes and proteins. Amonafide has been shown to target topoisomerase II (Top2), stabilizing Top2 covalent complexes This interaction with Top2 is significant as it plays a crucial role in DNA replication and transcription
Cellular Effects
Amonafide has demonstrated significant activity in preclinical studies and some activity in Phase I trials . Its toxicity has been correlated to the formation of an active metabolite, N-acetyl-amonafide . It’s possible that Amonafide N-Oxide may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Amonafide is known to be a DNA intercalating agent and inhibitor of topoisomerase II . This suggests that Amonafide N-Oxide might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies on Amonafide have shown that it undergoes extensive metabolism to at least three major metabolites and two or more minor metabolites .
Dosage Effects in Animal Models
The effects of Amonafide N-Oxide at different dosages in animal models are not yet fully known. Studies on Amonafide have shown that it has some activity in previously untreated breast cancer patients, with a significant correlation between myelosuppression and response .
Metabolic Pathways
The metabolic pathways that Amonafide N-Oxide is involved in are not yet fully known. Amonafide is known to be extensively metabolized and detected in plasma and urine . It’s plausible that Amonafide N-Oxide may be involved in similar metabolic pathways.
Transport and Distribution
Amonafide is known to penetrate the CSF readily and achieve the highest concentration 20–25 min after administration, which is 30% of the concurrent plasma level .
Subcellular Localization
The subcellular localization of Amonafide N-Oxide and any effects on its activity or function are not yet fully known. Amonafide is known to be a DNA intercalating agent , suggesting that it may localize to the nucleus where it interacts with DNA.
Eigenschaften
IUPAC Name |
2-(5-amino-1,3-dioxobenzo[de]isoquinolin-2-yl)-N,N-dimethylethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-19(2,22)7-6-18-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(18)21/h3-5,8-9H,6-7,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUFWPUIUNYNJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659055 | |
| Record name | 2-(5-Amino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylethan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112726-97-3 | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(dimethylamino)ethyl)-, N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112726973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(5-Amino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylethan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-BENZ(DE)ISOQUINOLINE-1,3(2H)-DIONE, 5-AMINO-2-(2-(DIMETHYLAMINO)ETHYL)-, N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLW3994NJN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



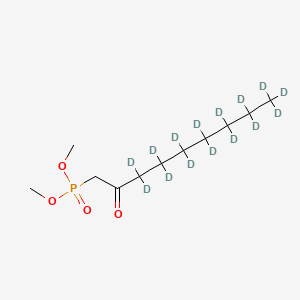
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)

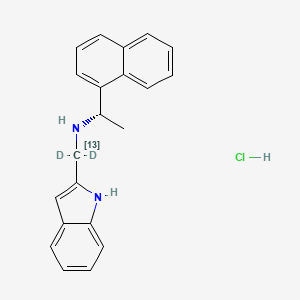
![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)
![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)
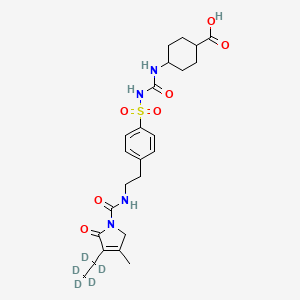

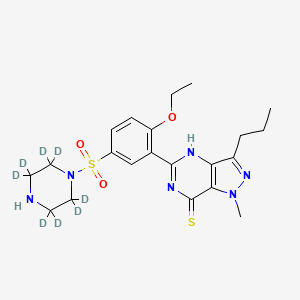
![5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B565127.png)
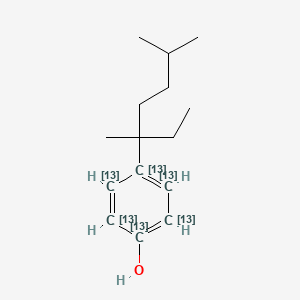
![2-{2-[4-(3,6-Dimethyl-3-heptyl)phenoxy]ethoxy}ethanol](/img/structure/B565130.png)
